molecular formula C18H25NO2S B11534372 (2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one

(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11534372
M. Wt: 319.5 g/mol
InChI Key: WTWXCYGSWPLZCU-UHFFFAOYSA-N
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Description

(2E)-5-Ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound with a unique structure that includes an ethoxy group, a heptylamino group, and a benzothiophene core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-ethoxy-2,3-dihydro-1-benzothiophen-3-one with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-Ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy and heptylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-5-Ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-5-Ethoxy-2-[(heptylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

5-ethoxy-2-(heptyliminomethyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C18H25NO2S/c1-3-5-6-7-8-11-19-13-17-18(20)15-12-14(21-4-2)9-10-16(15)22-17/h9-10,12-13,20H,3-8,11H2,1-2H3

InChI Key

WTWXCYGSWPLZCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O

Origin of Product

United States

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